molecular formula C42H54O2 B12303043 Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate

Cat. No.: B12303043
M. Wt: 590.9 g/mol
InChI Key: FMGWOPYZVAWWNP-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate is a complex organic compound with the molecular formula C42H54O2. It is a derivative of cholesterol, where the hydroxyl group at the third carbon is esterified with 9-anthracenecarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate typically involves the esterification of Cholest-5-en-3-ol with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and substitution reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its cholesterol backbone.

    Medicine: Explored for its potential use in drug delivery systems and as a probe in fluorescence studies.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate involves its interaction with various molecular targets. The cholesterol backbone allows it to integrate into cell membranes, potentially affecting membrane fluidity and function. The anthracene moiety can participate in fluorescence resonance energy transfer (FRET) studies, making it useful as a probe in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate is unique due to its combination of a cholesterol backbone and an anthracene moiety. This dual functionality allows it to be used in a wide range of applications, from biochemical assays to material science .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWOPYZVAWWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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